3-[4-(2-Methylpropyl)phenyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazole
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Overview
Description
3-(4-isobutylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that belongs to the class of imidazothiazoles. This compound features a unique structure that combines an imidazole ring fused with a thiazole ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-isobutylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-isobutylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which then undergoes cyclization with α-haloketones under basic conditions to yield the desired imidazothiazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-isobutylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole or imidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
3-(4-isobutylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-isobutylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with similar biological activities.
Thiazole: Shares the thiazole ring but lacks the fused imidazole ring.
Benzimidazole: Contains a fused benzene and imidazole ring, with different biological properties
Uniqueness
3-(4-isobutylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole is unique due to its fused imidazole-thiazole structure, which imparts distinct chemical and biological properties. This fusion enhances its stability and reactivity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C15H18N2S |
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Molecular Weight |
258.4 g/mol |
IUPAC Name |
3-[4-(2-methylpropyl)phenyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C15H18N2S/c1-11(2)9-12-3-5-13(6-4-12)14-10-18-15-16-7-8-17(14)15/h3-6,10-11H,7-9H2,1-2H3 |
InChI Key |
RNGTZDASLJDYAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC3=NCCN23 |
Origin of Product |
United States |
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